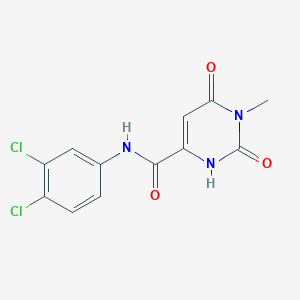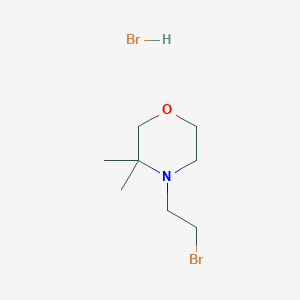
4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide” is a brominated derivative of morpholine. Morpholine is a common heterocyclic amine featuring a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “4-(2-Bromoethyl)phenol” have been synthesized via nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol .Scientific Research Applications
1. Application in Palladium-Catalyzed Aminocarbonylations
4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide can be utilized in palladium-catalyzed aminocarbonylation reactions. The use of dimethylformamide as a source of carbon monoxide and dimethylamine in the palladium-catalyzed aminocarbonylation of aryl bromides demonstrates the potential of this compound in synthesizing various amides, including those involving morpholine as a reactant (Wan, Alterman, Larhed, & Hallberg, 2002).
2. Synthesis of N,N-Dimethyl-4-nitrobenzylamine
The compound is relevant in the synthesis of important intermediates like N,N-Dimethyl-4-nitrobenzylamine, which has wide applications in medicine, pesticides, and chemical fields. The synthesis process involves the use of related reactants and conditions that emphasize the importance of compounds like 4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide in chemical production (Wang Ling-ya, 2015).
3. Dehydration of Related Bromides
The dehydration of similar compounds, such as 2-hydroxy(ethoxy)-2-aryl-N.N-penta(tetra) methylenemorpholinium bromides, which can undergo various transformations under specific conditions, showcases the chemical versatility of related compounds. These transformations include reactions with hydrobromic acid and glacial acetic acid-hydrogen bromide mixtures, demonstrating the complex chemical behavior of these substances (Kourounakis, 1978).
4. Role in the Synthesis of Halofuginone Hydrobromide
The compound can be involved in the synthesis of drugs like Halofuginone hydrobromide, an effective drug against several species of Eimeria in poultry. The method of synthesizing this compound includes steps like condensation, cyclization, deprotection, and isomerization, highlighting the compound's role in complex pharmaceutical syntheses (Zhang, Yao, & Liu, 2017).
5. Antioxidant Effects in Cellular Assays
The compound can also be linked to the study of bromophenols and their antioxidant activities. Bromophenols, including those derived from similar compounds, have shown potent antioxidant effects in both biochemical and cellular assays, indicating potential health-related applications (Olsen, Hansen, Isaksson, & Andersen, 2013).
properties
IUPAC Name |
4-(2-bromoethyl)-3,3-dimethylmorpholine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO.BrH/c1-8(2)7-11-6-5-10(8)4-3-9;/h3-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWOLGIEAOOMKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1CCBr)C.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide | |
CAS RN |
2243513-12-2 |
Source


|
| Record name | 4-(2-bromoethyl)-3,3-dimethylmorpholine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

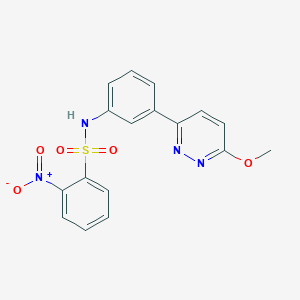

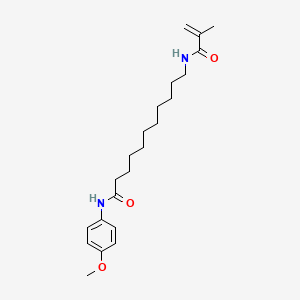
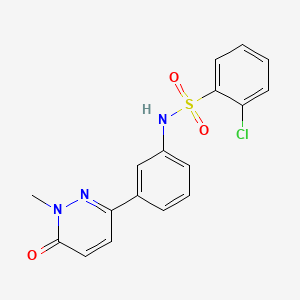
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide](/img/structure/B2368412.png)
![1-(4-Ethoxyphenyl)-3-[(3-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2368414.png)
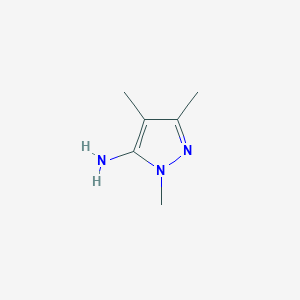
![1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(4-ethoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2368418.png)
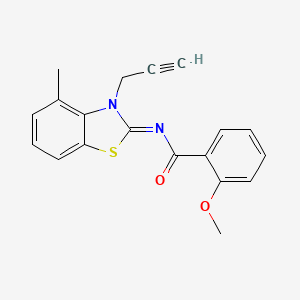
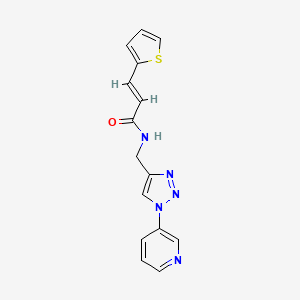
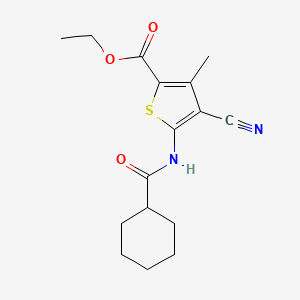
![N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2368424.png)
